4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S2/c1-4-15-19-20-17(27-15)18-16(22)13-5-7-14(8-6-13)28(23,24)21(9-11-25-2)10-12-26-3/h5-8H,4,9-12H2,1-3H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWWTFKNJSMNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Sulfamoyl Chloride Intermediate: Bis(2-methoxyethyl)sulfamoyl chloride is prepared by reacting bis(2-methoxyethyl)amine with thionyl chloride under controlled conditions.
Coupling with Benzamide: The sulfamoyl chloride intermediate is then coupled with 4-aminobenzamide in the presence of a base such as triethylamine to form the desired sulfonamide.
Introduction of the Thiadiazole Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides and thiadiazoles.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Structural Differences :
- Heterocycle Type : Replacement of oxadiazole (LMM5, LMM11) with thiadiazole may alter target selectivity due to differences in ring electronegativity and hydrogen-bonding capacity .
- Aromatic Modifications : Derivatives like the dinitrobenzamide analog () introduce strong electron-withdrawing groups, which could enhance binding to enzymes like thioredoxin reductase .
Physicochemical Properties
Notable Trends:
- Thiadiazole derivatives generally exhibit poor aqueous solubility but high organic solvent compatibility, limiting oral bioavailability without formulation aids .
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H23N5O7S2
- Molecular Weight : 521.56 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to influence key biochemical pathways by:
- Inhibiting specific enzymes involved in metabolic processes.
- Binding to receptors that modulate cellular responses.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structural motifs have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
One of the notable features of this compound is its potential to inhibit carbonic anhydrase isoenzymes. Studies have shown that compounds in this class can exhibit high enzyme inhibition rates. For example, a related compound demonstrated a Ki value significantly lower than acetazolamide, a known carbonic anhydrase inhibitor .
| Compound | Ki Value (nM) | Comparison to Acetazolamide |
|---|---|---|
| This compound | TBD | Higher activity than acetazolamide |
| Acetazolamide | 250 | Reference value |
Cytotoxicity Studies
In vitro cytotoxicity assessments reveal that this compound exhibits low toxicity at effective concentrations. It has been reported that the compound does not show significant cytotoxic effects on healthy cells at doses where it maintains biological activity .
Case Studies
Several studies have explored the biological effects of similar thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were tested against various microbial strains, showing promising results in inhibiting growth and biofilm formation.
- Enzyme Inhibition Analysis : A comparative study highlighted that certain structural modifications enhance the inhibitory effects on carbonic anhydrase isoenzymes, suggesting a structure-activity relationship (SAR) that can guide future synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
